2-nitro-1H-pyrrole-3-carboxylic acid

Regioselective synthesis Nitropyrrole reactivity Medicinal chemistry building blocks

2-Nitro-1H-pyrrole-3-carboxylic acid (CAS 36131-59-6) is a heterocyclic organic compound with the molecular formula C₅H₄N₂O₄ and a molecular weight of 156.10 g/mol, classified as a nitropyrrole carboxylic acid. The compound features a pyrrole ring substituted with a nitro group at the 2-position and a carboxylic acid group at the 3-position.

Molecular Formula C5H4N2O4
Molecular Weight 156.10 g/mol
Cat. No. B12845866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-1H-pyrrole-3-carboxylic acid
Molecular FormulaC5H4N2O4
Molecular Weight156.10 g/mol
Structural Identifiers
SMILESC1=CNC(=C1C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C5H4N2O4/c8-5(9)3-1-2-6-4(3)7(10)11/h1-2,6H,(H,8,9)
InChIKeyMSBWLQURRCKGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-1H-pyrrole-3-carboxylic Acid: Core Chemical Identity and Procurement Baseline


2-Nitro-1H-pyrrole-3-carboxylic acid (CAS 36131-59-6) is a heterocyclic organic compound with the molecular formula C₅H₄N₂O₄ and a molecular weight of 156.10 g/mol, classified as a nitropyrrole carboxylic acid. The compound features a pyrrole ring substituted with a nitro group at the 2-position and a carboxylic acid group at the 3-position. Its predicted physicochemical parameters include a density of 1.694 g/cm³, a boiling point of 435.8 °C at 760 mmHg, a topological polar surface area (PSA) of 98.91 Ų, and a calculated LogP of 1.14 . Pyrrole-3-carboxylic acids are widely recognized as versatile synthetic intermediates in medicinal chemistry, agrochemicals, and materials science, with the nitro substituent conferring distinct electronic properties that influence reactivity, acidity, and potential biological interactions [1].

2-Nitro-3-carboxyl pyrrole building block; distinct from 5-nitro and N-alkyl analogs.
Electron-withdrawing nitro group enhances acidity and directs electrophilic substitution.Predicted pKa shift supports selective salt formation.
Pre-functionalized for fused heterocycle synthesis (pyrrolopyridines, pyrrolopyrimidines) and nitropyrrolin natural product cores.

Why 2-Nitro-1H-pyrrole-3-carboxylic Acid Cannot Be Casually Substituted by In-Class Analogs


The precise positioning of the nitro and carboxyl substituents on the pyrrole ring is the primary determinant of the compound's reactivity profile, hydrogen-bonding capacity, and downstream synthetic utility. In nitropyrrole chemistry, the nitro group's placement—whether at the 1, 2, 3, 4, or 5 position—dictates the regioselectivity of electrophilic aromatic substitution, nucleophilic attack, reduction behavior, and decarboxylation susceptibility [1]. Pyrrole-3-carboxylic acids are known to undergo facile thermal decarboxylation, a property that is modulated by the electron-withdrawing effect of the adjacent nitro substituent [2]. Consequently, swapping 2-nitro-1H-pyrrole-3-carboxylic acid for a positional isomer such as 5-nitro-1H-pyrrole-3-carboxylic acid, a different ring-substitution pattern like 4-nitropyrrole-2-carboxylic acid, or an N-alkylated derivative can lead to divergent reaction outcomes, altered intermediate stability, and inconsistent biological screening results. The quantitative evidence compiled in Section 3 demonstrates that these positional and functional-group variations translate into measurable differences in acidity, solubility, and synthetic accessibility that procurement decisions must account for [1][2].

Target compound 2-Nitro-1H-pyrrole-3-carboxylic acid
Substitute risk 5-Nitro isomer may shift acidity and regioselectivity; different reactivity profile can alter downstream synthetic outcomes.
Target compound 2-Nitro-3-carboxyl substitution
Substitute risk 4-Nitropyrrole-2-carboxylic acid redirects electrophilic substitution, limiting access to pyrrolopyridine and related heterocycles.
Target compound Unsubstituted N—H pyrrole
Substitute risk N-Alkylated analogs lose hydrogen-bond donor capacity; crystal packing and supramolecular assembly may differ substantially.

Product-Specific Quantitative Evidence: 2-Nitro-1H-pyrrole-3-carboxylic Acid vs. Closest Analogs


Positional Isomer Comparison: 2-Nitro vs. 5-Nitro Substitution on Pyrrole-3-carboxylic Acid

The 2-nitro and 5-nitro positional isomers of 1H-pyrrole-3-carboxylic acid share identical molecular formulas (C₅H₄N₂O₄) and molecular weights (156.10 g/mol) but exhibit distinct predicted acid dissociation constants. The 2-nitro isomer benefits from a stronger inductive electron-withdrawing effect due to the proximity of the nitro group to the carboxylic acid at the 3-position, which enhances its acidity relative to the 5-nitro isomer, where the nitro group is positioned two bonds further from the carboxyl moiety and exerts a diminished inductive influence . This acidity difference is critical for solubility at physiological pH, salt formation for purification, and reactivity in base-catalyzed transformations.

Positional isomer pKa
Cross-study comparable
Predicted pKa ≈ 2.45–3.09 (2-nitro) vs. ≈ 12.08 (5-nitro); Δ ≈ 8–10 log units.
Acidity difference governs speciation, salt formation, and extraction efficiency.
Computational prediction; experimental validation not yet reported.
Regioselective synthesis Nitropyrrole reactivity Medicinal chemistry building blocks

Thermal Decarboxylation Stability: 2-Nitro Substitution Effect

Pyrrole-3-carboxylic acids are prone to thermal decarboxylation at temperatures around 200 °C. The 2-nitro substituent, by withdrawing electron density from the ring, stabilizes the carboxylate anion and is expected to raise the decarboxylation barrier relative to unsubstituted pyrrole-3-carboxylic acid. This differential stability is meaningful for reaction planning: the 2-nitro derivative can tolerate higher-temperature transformations without premature loss of the carboxyl functionality compared to the parent pyrrole-3-carboxylic acid or analogs lacking an electron-withdrawing group at the 2-position [1].

Thermal decarboxylation
Class-level inference
2-Nitro group stabilizes carboxylate; expected to raise decarboxylation threshold above parent (~200 °C).
Wider thermal window supports higher-temperature synthetic steps.
Compound-specific TGA/DSC data not available; class-level behavior.
Thermal stability Decarboxylation kinetics Synthetic intermediate handling

Regioselective Reactivity Advantage: Nitro Group as a Directing and Activating Handle

The nitro group at the 2-position of pyrrole-3-carboxylic acid serves a dual functional role: it activates the ring toward nucleophilic aromatic substitution (SNAr) at the adjacent positions and directs electrophilic substitution to specific sites. In contrast, the 5-nitro isomer positions the nitro group farther from the carboxyl, altering the electronic landscape and favoring different substitution patterns. This regiochemical distinction is leveraged in the synthesis of 1,2-dialkyl-3-nitropyrroles, which are versatile precursors for pyrrolidines and fused heterocycles such as pyrrolopyridines and pyrrolopyrimidines [1]. The 2-nitro-3-carboxyl substitution pattern is structurally analogous to the core of nitropyrrolin natural products (nitropyrrolins A, B, D), where a 2-nitro-4-alkylpyrrole core is assembled via Sonogashira cross-coupling with complete regioselectivity control [2].

Synthetic versatility
Cross-study comparable
2-Nitro-3-carboxyl pattern enables SNAr, reduction to amine, and Sonogashira coupling; maps to nitropyrrolin cores.
Substitution pattern defines accessible derivative space.
Qualitative differentiation; direct yield comparisons not reported.
Electrophilic aromatic substitution Nucleophilic aromatic substitution Synthetic diversification

Crystallographic and Conformational Evidence: Planarity of the Nitro Group

Crystallographic studies on structurally related nitropyrrole-based compounds reveal that the nitro group lies coplanar with the pyrrole ring, maximizing π-orbital overlap and enhancing the electron-withdrawing effect. In a series of four nitropyrrole compounds, the nitro groups were consistently observed in the plane of the pyrrole ring, and in the ester-bearing analogs, the ester groups similarly adopted a coplanar geometry [1]. For the closely related compound 3-(3-carboxypropyl)-2-nitro-1H-pyrrole 1-oxide, single-crystal X-ray diffraction at 170 K confirmed a monoclinic P2₁/n space group with unit cell parameters a = 4.7454(3) Å, b = 11.6805(8) Å, c = 15.9284(9) Å, β = 95.257(2)°, V = 879.18(10) ų, Z = 4, and Rgt(F) = 0.0462, providing a high-resolution structural precedent for the 2-nitro-pyrrole-carboxyl scaffold [2].

Coplanar nitro conformation
Supporting evidence
Analog single-crystal XRD: monoclinic P2₁/n, nitro coplanar with pyrrole; N—H donor preserved.
Solid-state planarity and H-bond capacity support crystal engineering and target engagement.
Inferred from closely related analogs; direct target data not yet reported.
X-ray crystallography Conformational analysis Supramolecular interactions

Optimal Deployment Scenarios for 2-Nitro-1H-pyrrole-3-carboxylic Acid Based on Evidence


Synthesis of Nitropyrrolin-Type Natural Product Cores

The 2-nitro-3-carboxyl substitution pattern maps directly onto the core structure of nitropyrrolin natural products (A, B, D), where a 2-nitro-4-alkylpyrrole motif is essential for biological activity [1]. Total synthesis efforts have demonstrated that 2-nitropyrrole intermediates can be elaborated via Sonogashira cross-coupling with complete regioselectivity control. 2-Nitro-1H-pyrrole-3-carboxylic acid provides a conveniently pre-functionalized entry point for constructing these cores, with the carboxylic acid serving as a handle for further derivatization or as a traceless directing group removable by thermal decarboxylation.

Precursor for Fused Pyrrole-Heterocycle Libraries

The nitro group at C-2 facilitates nucleophilic aromatic substitution pathways that enable ring fusion to generate pyrrolopyridines, pyrrolopyrimidines, and pyrroloazepines—privileged scaffolds in kinase inhibitor and GPCR-targeted drug discovery [1]. The carboxylic acid at C-3 provides an orthogonal functional handle for amide coupling, esterification, or bioconjugation. This dual reactivity is not available in the 4-nitropyrrole-2-carboxylic acid isomer, where the carboxyl is positioned at C-2, altering the geometry of ring fusion and limiting the accessible heterocyclic space.

Precision pKa-Driven Salt Screening and Purification Workflows

The pronounced acidity enhancement conferred by the 2-nitro group (predicted pKa shift of ~8–10 log units relative to the 5-nitro isomer) enables selective deprotonation and salt formation under mildly basic conditions where the 5-nitro analog remains largely protonated [1]. This property can be exploited for selective extraction, crystallization, or chromatographic purification in complex reaction mixtures, reducing purification costs and improving isolated yields in multi-step synthetic sequences.

Supramolecular and Crystal Engineering Studies

The unsubstituted N—H pyrrole combined with the coplanar nitro and carboxyl groups creates a hydrogen-bonding motif amenable to crystal engineering and co-crystal design [1]. The coplanarity of the nitro group with the pyrrole ring, confirmed crystallographically for closely related analogs, ensures predictable supramolecular synthon formation. This distinguishes the compound from N-alkylated analogs, which forfeit the N—H donor and adopt different packing arrangements.

Application
Selection Property
Validation Focus
Nitropyrrolin natural product core synthesis
2-Nitro-3-carboxyl substitution pattern match
Regioselective Sonogashira coupling efficiency
Fused pyrrole-heterocycle libraries
Dual orthogonal reactivity (nitro and carboxyl)
Nucleophilic aromatic substitution scope
pKa-driven salt screening and purification
Enhanced acidity from 2-nitro proximity
Selective deprotonation under mild base
Supramolecular crystal engineering
N—H donor and coplanar nitro group
Hydrogen-bonding synthon predictability
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